![molecular formula C9H18N2O3S B2874994 N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide CAS No. 1281017-51-3](/img/structure/B2874994.png)
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide
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Overview
Description
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is a chemical compound with the CAS Number: 1281017-51-3 . Its molecular weight is 234.32 . The IUPAC name for this compound is N-[(1-acetyl-3-piperidinyl)methyl]methanesulfonamide .
Molecular Structure Analysis
The InChI code for N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is 1S/C9H18N2O3S/c1-8(12)11-5-3-4-9(7-11)6-10-15(2,13)14/h9-10H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material or intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in drug development for their pharmacological properties .
Pharmacological Applications
The piperidine moiety is a common feature in many pharmaceuticals. As such, N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide could be used in the discovery and biological evaluation of potential drugs. Its structure allows for modifications that can lead to the development of new medications with varied therapeutic effects .
Biological Activity Studies
This compound’s piperidine core is significant in bioactive molecules. Researchers can use it to study multicomponent reactions, biological activity, and pharmacological activity. It’s particularly useful in understanding the interaction between piperidine derivatives and biological targets .
Drug Design and Discovery
The piperidine nucleus is essential in drug discovery. N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide can be utilized to create novel compounds with the piperidine nucleus, which is a key structural component in many therapeutic agents. This process involves synthesizing and screening for biological efficacy .
Safety And Hazards
properties
IUPAC Name |
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-8(12)11-5-3-4-9(7-11)6-10-15(2,13)14/h9-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRQXLDMMWNHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide |
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